![molecular formula C19H24N4O4S B2974320 2-(2-methoxyphenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1105202-31-0](/img/structure/B2974320.png)
2-(2-methoxyphenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
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Description
2-(2-methoxyphenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H24N4O4S and its molecular weight is 404.49. The purity is usually 95%.
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Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) Coordination Complexes
Research has demonstrated the synthesis and characterization of pyrazole-acetamide derivatives leading to the formation of novel Co(II) and Cu(II) coordination complexes. These complexes were explored for their solid-state structures and antioxidant activities, revealing significant antioxidant properties. This suggests potential applications in areas where oxidative stress is a concern, such as in the development of therapeutic agents or antioxidants (Chkirate et al., 2019).
Antimicrobial and Antitumor Activities
Antimicrobial Activities
The synthesis and in vitro evaluation of antimicrobial activities of compounds, including those based on pyrazole and acetamide derivatives, highlight their potential as antibacterial and antifungal agents. This opens avenues for their use in developing new antimicrobial therapies (Sharma et al., 2004).
Antitumor Efficiency
Studies on compounds targeting the tubulin colchicine binding site, such as an indenoprazole derivative, have shown potent antitumor efficacy both in vitro and in vivo. These findings indicate potential applications in cancer therapy, particularly for compounds that can inhibit tumor growth without being substrates for drug resistance mechanisms like P-gp (Wu et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Glutaminase Inhibitors
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs has identified potent inhibitors of kidney-type glutaminase (GLS). These inhibitors are of interest for therapeutic applications in diseases where glutaminase activity is dysregulated, such as certain cancers (Shukla et al., 2012).
Synthetic Methodologies and Chemical Transformations
Chemoselective Acetylation
The chemoselective monoacetylation of amino groups, such as in 2-aminophenol to N-(2-hydroxyphenyl)acetamide, demonstrates the utility of specific synthetic methodologies for creating intermediates useful in the synthesis of pharmaceuticals, including antimalarial drugs (Magadum & Yadav, 2018).
properties
IUPAC Name |
2-[3-[[2-(2-methoxyphenoxy)acetyl]amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-3-8-20-17(24)9-23-19(13-11-28-12-14(13)22-23)21-18(25)10-27-16-7-5-4-6-15(16)26-2/h4-7H,3,8-12H2,1-2H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOVGIHTHFVDKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)COC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide |
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